2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate
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Overview
Description
2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of two hydroxyl groups on the propyl chain and two benzyloxy groups on the benzoate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate typically involves the esterification of 2,3-dihydroxypropyl alcohol with 3,5-bis(benzyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzyloxy groups can be reduced to benzyl alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and coatings.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypropyl benzoate
- 2,3-Dihydroxypropyl 3,4-bis(benzyloxy)benzoate
- 2,3-Dihydroxypropyl 3,5-bis(phenylmethoxy)benzoate
Uniqueness
2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate is unique due to the presence of both hydroxyl and benzyloxy groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
922509-49-7 |
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Molecular Formula |
C24H24O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 3,5-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C24H24O6/c25-14-21(26)17-30-24(27)20-11-22(28-15-18-7-3-1-4-8-18)13-23(12-20)29-16-19-9-5-2-6-10-19/h1-13,21,25-26H,14-17H2 |
InChI Key |
WRQQKTQWJPHWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)OCC(CO)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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